molecular formula C10H10BrNO2 B2915782 (E)-Ethyl 3-(2-bromopyridin-3-yl)acrylate CAS No. 1715957-78-0

(E)-Ethyl 3-(2-bromopyridin-3-yl)acrylate

Cat. No.: B2915782
CAS No.: 1715957-78-0
M. Wt: 256.099
InChI Key: VBUHMTOQYRHNCN-AATRIKPKSA-N
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Description

(E)-Ethyl 3-(2-bromopyridin-3-yl)acrylate: is an organic compound with the molecular formula C10H10BrNO2. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The compound is characterized by the presence of a bromine atom at the 2-position of the pyridine ring and an ethyl ester group at the 3-position of the acrylate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Ethyl 3-(2-bromopyridin-3-yl)acrylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-bromopyridine and ethyl acrylate.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate or sodium hydride. The reaction mixture is heated to facilitate the formation of the desired product.

    Catalysts: In some cases, a palladium catalyst may be used to enhance the reaction rate and yield.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the product. Industrial production also emphasizes the use of environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

(E)-Ethyl 3-(2-bromopyridin-3-yl)acrylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Addition Reactions: The double bond in the acrylate moiety can participate in addition reactions with electrophiles or nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds. The reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.

    Addition Reactions: Reagents such as hydrogen halides, halogens, and organometallic reagents are used. The reactions are often conducted at low temperatures to control the regioselectivity.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include substituted pyridine derivatives, addition products with various functional groups, and oxidized or reduced forms of the original compound.

Scientific Research Applications

(E)-Ethyl 3-(2-bromopyridin-3-yl)acrylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound in the development of new drugs.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases. Its derivatives are being investigated for their efficacy and safety in clinical trials.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-Ethyl 3-(2-bromopyridin-3-yl)acrylate involves its interaction with specific molecular targets. The bromine atom and the acrylate moiety play crucial roles in its reactivity and biological activity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(2-bromopyridin-3-yl)acrylate: Similar in structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 2-(5-bromopyridin-3-yl)acetate: Contains a bromine atom at a different position on the pyridine ring and an acetate moiety instead of an acrylate moiety.

    Piperidine Derivatives: Compounds containing a piperidine ring, which are structurally related to pyridine derivatives.

Uniqueness

(E)-Ethyl 3-(2-bromopyridin-3-yl)acrylate is unique due to its specific substitution pattern and the presence of both a bromine atom and an acrylate moiety. This combination of features imparts distinct reactivity and biological activity, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

ethyl (E)-3-(2-bromopyridin-3-yl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO2/c1-2-14-9(13)6-5-8-4-3-7-12-10(8)11/h3-7H,2H2,1H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBUHMTOQYRHNCN-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=C(N=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=C(N=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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